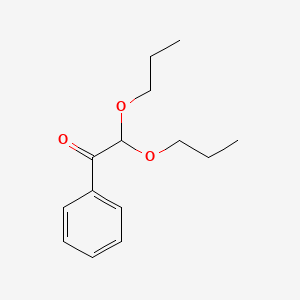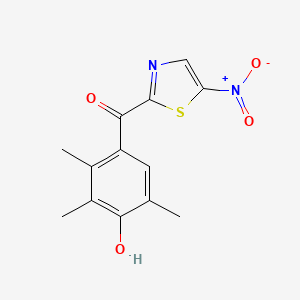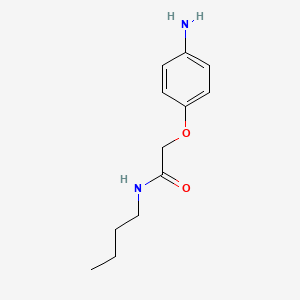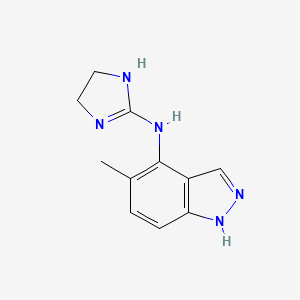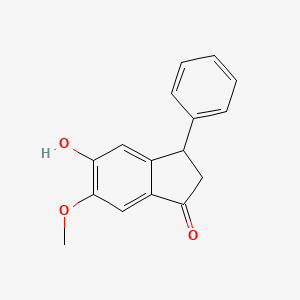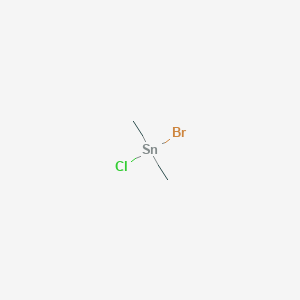
Stannane, bromochlorodimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stannane, bromochlorodimethyl- is an organotin compound with the chemical formula C2H6BrClSn It is a derivative of stannane (SnH4) where two hydrogen atoms are replaced by methyl groups, one by a bromine atom, and one by a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Stannane, bromochlorodimethyl- can be synthesized through several methods. One common approach involves the reaction of dimethyltin dichloride with bromine in the presence of a suitable solvent. The reaction conditions typically include controlled temperatures and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of stannane, bromochlorodimethyl- often involves large-scale reactions using automated systems to ensure consistency and purity. The process may include steps such as distillation and purification to obtain the desired compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Stannane, bromochlorodimethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different organotin species.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl or aryl halides, and the reactions are typically carried out in polar solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted organotin compounds.
Oxidation and Reduction Reactions: Products can range from different oxidation states of tin compounds to fully reduced stannanes.
Scientific Research Applications
Stannane, bromochlorodimethyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including as a precursor for drug development.
Industry: It is used in the production of various organotin compounds that have applications in catalysis, materials science, and as stabilizers in plastics.
Mechanism of Action
The mechanism of action of stannane, bromochlorodimethyl- involves its ability to form stable complexes with various substrates. The molecular targets and pathways include:
Coordination with Nucleophiles: The tin atom can coordinate with nucleophiles, facilitating substitution reactions.
Redox Reactions: The compound can undergo redox reactions, altering its oxidation state and reactivity.
Comparison with Similar Compounds
Dimethyltin Dichloride (C2H6Cl2Sn): Similar in structure but lacks the bromine atom.
Tributyltin Hydride (C12H28Sn): Another organotin compound with different alkyl groups.
Stannane (SnH4): The parent compound with all hydrogen atoms.
Properties
CAS No. |
54182-25-1 |
|---|---|
Molecular Formula |
C2H6BrClSn |
Molecular Weight |
264.13 g/mol |
IUPAC Name |
bromo-chloro-dimethylstannane |
InChI |
InChI=1S/2CH3.BrH.ClH.Sn/h2*1H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
CPKHKWSGXDZMSB-UHFFFAOYSA-L |
Canonical SMILES |
C[Sn](C)(Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-[(4-Chlorophenyl)methyl]-L-cysteine](/img/structure/B14647430.png)



![5-Phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3H,5H)-dione](/img/structure/B14647451.png)
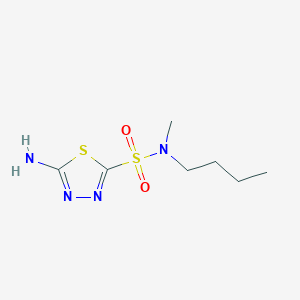
![2-Methyl-2-[3-(2-methyloxiran-2-yl)propyl]-1,3-dioxolane](/img/structure/B14647466.png)

